molecular formula C7H7BF2O2 B1426986 2,3-Difluoro-5-methylphenylboronic acid CAS No. 934247-79-7

2,3-Difluoro-5-methylphenylboronic acid

Cat. No.: B1426986
CAS No.: 934247-79-7
M. Wt: 171.94 g/mol
InChI Key: MGDSXIJVCPGALL-UHFFFAOYSA-N
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Description

“2,3-Difluoro-5-methylphenylboronic acid” is a chemical compound with the molecular formula C7H7BF2O2 . It has a molecular weight of 171.94 .


Synthesis Analysis

The primary method for the synthesis of boronic acids like “this compound” is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C7H7BF2O2 . The compound has a mono-isotopic mass of 172.050720 Da .


Chemical Reactions Analysis

Boronic acids like “this compound” are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a transition metal-catalyzed carbon–carbon bond-forming reaction that is widely applied due to its mild and functional group tolerant reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 171.94 and a linear formula of C7H7BF2O2 .

Scientific Research Applications

Fluorinated Compounds in Environmental and Biological Systems

Fluorinated compounds, including polyfluoroalkyl chemicals, have been widely used in numerous industrial and commercial applications due to their unique properties, such as resistance to stains, water, and oil. The environmental degradation and microbial interaction of these compounds have been a subject of extensive study, highlighting concerns over their persistence and potential toxicity. For instance, the microbial degradation of polyfluoroalkyl chemicals into perfluoroalkyl acids (PFAAs) raises significant environmental and health concerns due to their toxic profiles and widespread presence in the environment (Liu & Avendaño, 2013).

Phenylboronic Acid Derivatives in Biosensing and Catalysis

Recent progress in electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives demonstrates their importance in developing selective sensors for glucose and other diols. PBAs are known for their ability to form stable complexes with diols in neutral aqueous solutions, making them invaluable in biosensor technology for medical and environmental monitoring applications (Anzai, 2016).

Fluorinated Alternatives to Legacy Pollutants

There is an ongoing transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) with fluorinated alternatives due to concerns over their environmental and health impacts. Over 20 fluorinated substances have been identified as alternatives in various applications, from fluoropolymer manufacture to surface treatments and fire-fighting foams. However, the safety and environmental impacts of these alternatives remain under scrutiny, underscoring the need for continued research and assessment (Wang et al., 2013).

Mechanism of Action

Target of Action

The primary target of 2,3-Difluoro-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , which suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions, making this compound a valuable reagent in these processes .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign , suggesting that it can maintain its stability and efficacy in a variety of environmental conditions.

Safety and Hazards

The safety information for “2,3-Difluoro-5-methylphenylboronic acid” includes a signal word of warning . The hazard statements and precautionary statements are available in the Material Safety Data Sheet (MSDS) .

Future Directions

Boronic acids like “2,3-Difluoro-5-methylphenylboronic acid” have a wide range of applications in organic synthesis, particularly in Suzuki–Miyaura (SM) cross-coupling reactions . The development of new boron reagents and the exploration of their properties for application under specific SM coupling conditions is a promising area of research .

Biochemical Analysis

Biochemical Properties

2,3-Difluoro-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are essential in the construction of complex organic molecules . The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center, forming a new carbon-carbon bond . This interaction is crucial for the synthesis of various pharmaceuticals and biologically active compounds.

Cellular Effects

The effects of this compound on cellular processes are not extensively documentedFor instance, they can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action . This property allows it to inhibit enzymes such as serine proteases and glycosidases by binding to their active sites. Additionally, the compound can participate in the Suzuki–Miyaura coupling reaction, where it interacts with palladium catalysts to form new carbon-carbon bonds .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable at room temperature and can be stored for extended periods without significant degradation Its long-term effects on cellular function in in vitro and in vivo studies have not been extensively studied

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The boronic acid group can undergo metabolic transformations, such as oxidation and conjugation, which can affect its activity and function . These metabolic pathways can influence the compound’s efficacy and toxicity, making it important to study its metabolism in detail.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, which can affect its localization and accumulation . Understanding these interactions is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Properties

IUPAC Name

(2,3-difluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDSXIJVCPGALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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